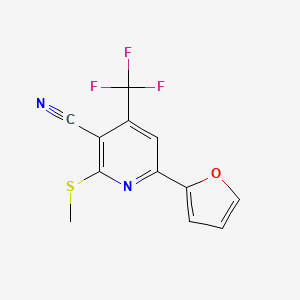
2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a piperidinyl group, and an acetamide group . It also contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Regioselectivity in Heterocyclic Compounds : The interaction of similar compounds with 2-acetylcyclohexanone and 2-acetylcyclopentanone results in the formation of mixtures of heterocyclic compounds, showcasing non-regiospecific character (Dotsenko et al., 2012).
Antitumor Activity : A study on the synthesis of novel derivatives, including those related to the compound , found that some compounds showed promising inhibitory effects on different cell lines, indicating potential for antitumor applications (Albratty et al., 2017).
Cyclopalladation in Organic Chemistry : Investigations into cyclopalladation of certain aniline derivatives, akin to the compound , provide insights into the steric and electronic factors influencing this process, relevant in the field of organic and medicinal chemistry (Mossi et al., 1992).
Cardiovascular Activity and Chemical Synthesis : Research into nitriles of dihydropyridine-3-carboxylic acid, related to the compound , has revealed cardiovascular activity and has explored efficient synthesis methods (Krauze et al., 2004).
Synthesis of Heterocycles : The Michael Reaction involving compounds similar to the one has led to the synthesis of various heterocycles, a fundamental process in organic chemistry (Dyachenko et al., 2004).
Muscarinic M3 Receptor Antagonism : Studies have explored derivatives, similar in structure to the compound , as potent muscarinic M3 receptor antagonists. This has implications for treatments of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Building Blocks for Novel Heterocycles : 2-Aminothiophenol, a component similar to the compound , has been used to synthesize various novel heterocycles, demonstrating its versatility in organic synthesis (El-Shaieb, 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2OS/c20-17(11-14-3-1-2-4-14)18-12-15-5-8-19(9-6-15)16-7-10-21-13-16/h14-16H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRTRGMIKYKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

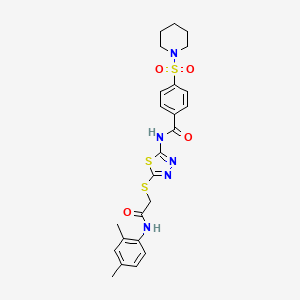
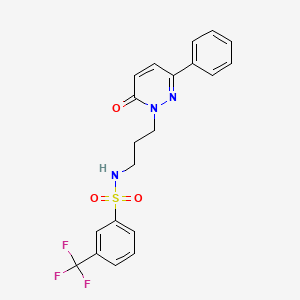
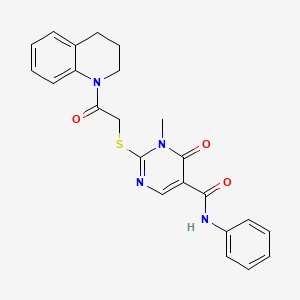
![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

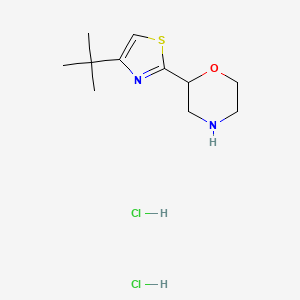

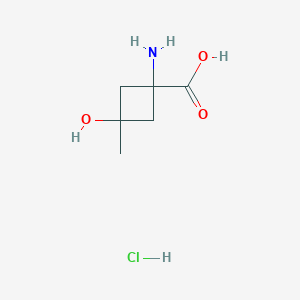
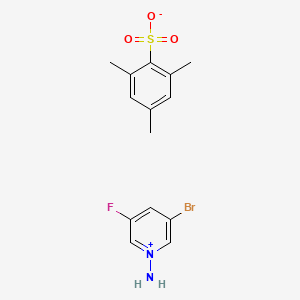
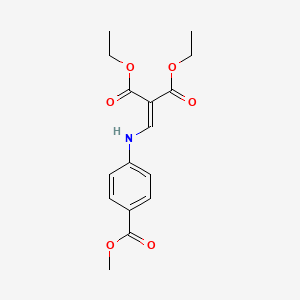
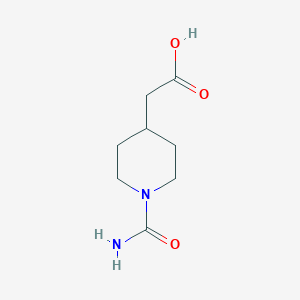
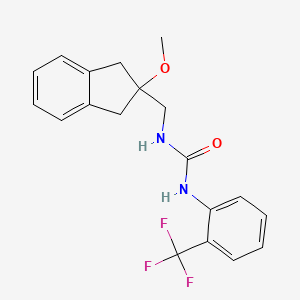
![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)
